molecular formula C9H7F3O2 B1429748 Methyl 2-(2,4,5-trifluorophenyl)acetate CAS No. 1036273-20-7

Methyl 2-(2,4,5-trifluorophenyl)acetate

Cat. No. B1429748
CAS RN: 1036273-20-7
M. Wt: 204.15 g/mol
InChI Key: JPYICMNNEOKITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,4,5-trifluorophenyl)acetate is a fluorophenylacetic acid, which is a valuable intermediate for preparing various pharmacologically active compounds .


Synthesis Analysis

The synthesis of 2,4,5-trifluorophenylacetic acid involves a reaction in a flask charged with 2,4,5-trifluoromandelic acid, H3PO3, Nal, and MSA. The obtained mixture is stirred at 95-105°C for 24 hours .


Molecular Structure Analysis

The molecular formula of Methyl 2-(2,4,5-trifluorophenyl)acetate is C9H7F3O2. It has a molecular weight of 204.146 .


Chemical Reactions Analysis

The chemical reactions involving Methyl 2-(2,4,5-trifluorophenyl)acetate are not well-documented in the literature .


Physical And Chemical Properties Analysis

Methyl 2-(2,4,5-trifluorophenyl)acetate has a density of 1.3±0.1 g/cm3, a boiling point of 205.4±35.0 °C at 760 mmHg, and a flash point of 67.3±18.2 °C .

Scientific Research Applications

Pharmaceutical Research: Diabetes Treatment

“Methyl 2-(2,4,5-trifluorophenyl)acetate” is structurally related to 2,4,5-Trifluorophenylacetic acid , which is used in synthesizing intermediates of sitagliptin . Sitagliptin is a drug for treating type II diabetes as it inhibits dipeptidyl peptidase-4 (DPP-4) .

Organic Synthesis: Chiral Intermediate

The compound’s derivatives are used in the enantiospecific synthesis of chiral intermediates like ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid, which utilizes S-Serine as a chiral pool. This is crucial in creating enantiomerically pure substances for various pharmaceutical applications .

Chemical Research: Sulfur Derivatives

Methyl(2,4,5-trifluorophenyl)sulfane is another derivative that indicates potential applications in synthesizing sulfur-containing compounds. These can be important in developing new materials or pharmaceuticals .

Mechanism of Action

The mechanism of action of Methyl 2-(2,4,5-trifluorophenyl)acetate is not well-documented in the literature .

Safety and Hazards

The safety and hazards of Methyl 2-(2,4,5-trifluorophenyl)acetate are not well-documented in the literature .

Future Directions

The future directions of Methyl 2-(2,4,5-trifluorophenyl)acetate are not well-documented in the literature .

properties

IUPAC Name

methyl 2-(2,4,5-trifluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYICMNNEOKITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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